molecular formula C21H20N2O B14401679 N-[1,1'-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide CAS No. 89474-53-3

N-[1,1'-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide

Cat. No.: B14401679
CAS No.: 89474-53-3
M. Wt: 316.4 g/mol
InChI Key: LJIDNNMZBIYJFP-UHFFFAOYSA-N
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Description

N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide is an organic compound that features a biphenyl group, a methyl group, and a phenyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide typically involves the coupling of biphenyl derivatives with glycinamide precursors. Common synthetic routes include:

Industrial Production Methods

Industrial production of N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide often employs scalable synthetic methodologies such as:

Chemical Reactions Analysis

Types of Reactions

N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Biphenyl carboxylic acids.

    Reduction: Biphenyl alcohols.

    Substitution: Halogenated biphenyl derivatives, aminated biphenyl derivatives.

Mechanism of Action

The mechanism of action of N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide is unique due to its combination of biphenyl, methyl, and phenyl groups attached to a glycinamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

89474-53-3

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

2-(N-methylanilino)-N-(3-phenylphenyl)acetamide

InChI

InChI=1S/C21H20N2O/c1-23(20-13-6-3-7-14-20)16-21(24)22-19-12-8-11-18(15-19)17-9-4-2-5-10-17/h2-15H,16H2,1H3,(H,22,24)

InChI Key

LJIDNNMZBIYJFP-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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